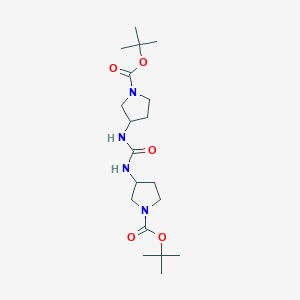![molecular formula C8H2BrF5N2 B13049855 3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine CAS No. 2102411-42-5](/img/structure/B13049855.png)
3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yields.
Temperature: Elevated temperatures are used to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and reduction reactions: These reactions can modify the oxidation state of the compound.
Radical reactions: Functionalization via radical reactions is a common approach.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Material Science: Its unique structural properties make it useful in the development of new materials.
Agrochemicals: It is explored for its potential use in crop protection and pest control.
Mechanism of Action
The mechanism of action of 3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 2-(Naphthalen-1-yl)imidazo[1,2-a]pyridine
Uniqueness
3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine is unique due to the presence of multiple halogen atoms and a trifluoromethyl group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in medicinal chemistry, material science, and agrochemicals highlight its versatility and importance in scientific research.
Properties
CAS No. |
2102411-42-5 |
|---|---|
Molecular Formula |
C8H2BrF5N2 |
Molecular Weight |
301.01 g/mol |
IUPAC Name |
3-bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H2BrF5N2/c9-6-5(8(12,13)14)15-7-4(11)1-3(10)2-16(6)7/h1-2H |
InChI Key |
KBTNMPPJWXXXSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=C(N2C=C1F)Br)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-3-phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13049778.png)




![7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049794.png)
![1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13049798.png)







